Physicochemical Property Comparison: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. Closest Positional Isomers
The target compound has a computed XLogP3 of 4.3 and a TPSA of 46.8 Ų [1]. Its nearest dimethylphenyl positional isomer, 1-(2,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 393845-24-4), has the same molecular formula (C19H23N5) and an identical calculated XLogP3 of 4.3; however, the 3-methylpiperidine vs. 4-methylpiperidine difference alters basicity (estimated pKa ~8.7 vs ~9.2) and rotational freedom of the piperidine ring, which may affect binding pocket complementarity [1][2]. The TPSA is identical (46.8 Ų) across these isomers, but VU0080241 is a validated mGluR4 PAM while CAS 1005294-82-5 has no published target annotation, underscoring that substitution pattern alone dictates biological utility [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.3; TPSA = 46.8 Ų |
| Comparator Or Baseline | CAS 393845-24-4 (VU0080241): XLogP3 = 4.3; TPSA = 46.8 Ų |
| Quantified Difference | Identical XLogP3 and TPSA; structural difference is in piperidine substitution (4-methyl vs 3-methyl) and phenyl substitution (2,5-dimethyl vs 2,4-dimethyl) |
| Conditions | Computed properties using XLogP3 algorithm (PubChem). |
Why This Matters
Identical lipophilicity and TPSA values demonstrate that the target compound cannot be distinguished from its closest isomer by simple physicochemical descriptors alone; procurement must be driven by target-specific biological evidence rather than bulk property similarity.
- [1] PubChem Compound Summary for CID 18567886. Computed XLogP3 and TPSA values. National Center for Biotechnology Information (2025). View Source
- [2] Chemicalize.com pKa prediction platform (ChemAxon). Estimated pKa for 3-methylpiperidine vs 4-methylpiperidine derivatives. View Source
- [3] Engers DW et al. Positive allosteric modulators of mGluR4: Part I. Bioorg Med Chem Lett. 2010;20(8):2606-2610. VU0080241 characterization. View Source
